molecular formula C13H18BClN2O2 B2950618 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, HCl CAS No. 2377608-65-4

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, HCl

Cat. No.: B2950618
CAS No.: 2377608-65-4
M. Wt: 280.56
InChI Key: LYTXOTITVGYANP-UHFFFAOYSA-N
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Description

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, HCl is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a boron atom bonded to a dioxaborolane ring and an indazole moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, HCl typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

    Borylation: The introduction of the boron-containing dioxaborolane group is achieved through borylation reactions. This often involves the use of pinacolborane or bis(pinacolato)diboron as boron sources, in the presence of a palladium catalyst.

    Formation of Hydrochloride Salt: The final step involves converting the free base form of the compound into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, HCl undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced under specific conditions to yield different boron-containing products.

    Substitution: The indazole moiety can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

    Oxidation: Boronic acids or borates.

    Reduction: Reduced boron-containing compounds.

    Substitution: Various substituted indazole derivatives.

Scientific Research Applications

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, HCl has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: Investigated for its potential as a biological probe due to its boron content.

    Medicine: Explored for its potential in drug development, particularly in the design of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, HCl is unique due to its indazole core, which imparts specific electronic and steric properties. This makes it particularly useful in applications where other boronic acid derivatives may not be as effective.

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O2.ClH/c1-12(2)13(3,4)18-14(17-12)10-5-6-11-9(7-10)8-15-16-11;/h5-8H,1-4H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTXOTITVGYANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NN=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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